3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine
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Overview
Description
3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine is a synthetic organic compound characterized by the presence of both isobutylsulfonyl and trifluoromethylphenylsulfonyl groups attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine typically involves multiple steps, starting with the preparation of the azetidine ring, followed by the introduction of the isobutylsulfonyl and trifluoromethylphenylsulfonyl groups. Common synthetic routes include:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or halogenated amines.
Introduction of Isobutylsulfonyl Group: This step often involves the reaction of the azetidine intermediate with isobutylsulfonyl chloride in the presence of a base such as triethylamine.
Introduction of Trifluoromethylphenylsulfonyl Group: The final step involves the reaction of the intermediate with trifluoromethylphenylsulfonyl chloride under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and possible therapeutic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The trifluoromethyl group may enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylphenylsulfonyl Azetidine: Lacks the isobutylsulfonyl group, which may affect its reactivity and biological activity.
Isobutylsulfonyl Azetidine: Lacks the trifluoromethylphenylsulfonyl group, which may influence its chemical properties and applications.
Uniqueness
3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine is unique due to the presence of both isobutylsulfonyl and trifluoromethylphenylsulfonyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-methylpropylsulfonyl)-1-[3-(trifluoromethyl)phenyl]sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO4S2/c1-10(2)9-23(19,20)13-7-18(8-13)24(21,22)12-5-3-4-11(6-12)14(15,16)17/h3-6,10,13H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOYCTREHJNAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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